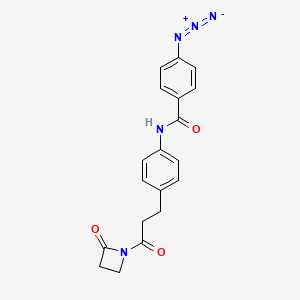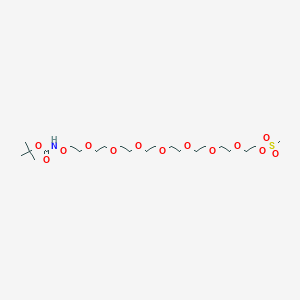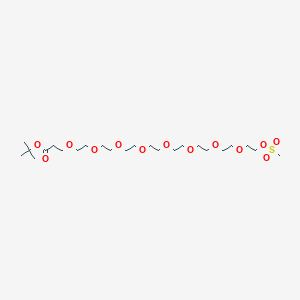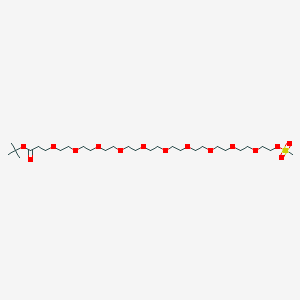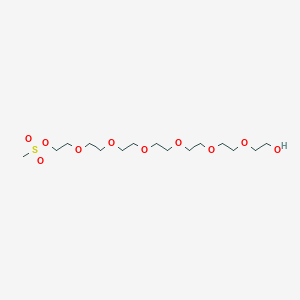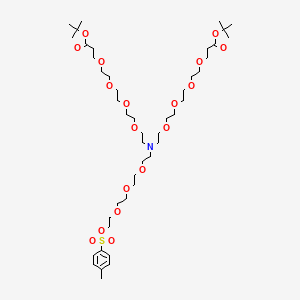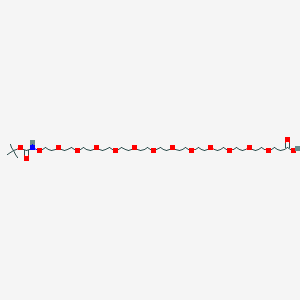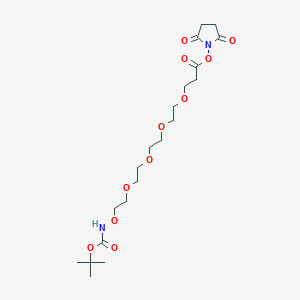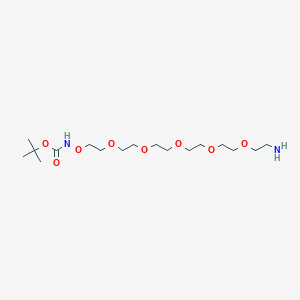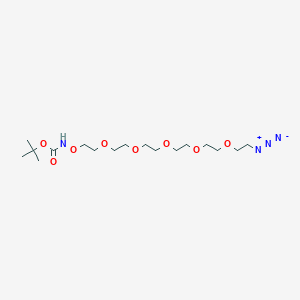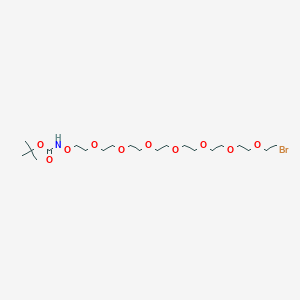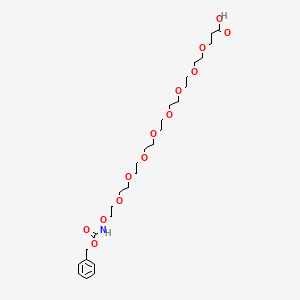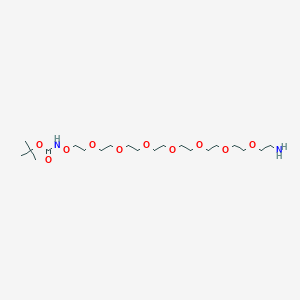
t-Boc-Aminooxy-PEG7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Boc-Aminooxy-PEG7-amine: is a polyethylene glycol (PEG) derivative that contains a Boc-protected aminooxy group and an amine group. This compound is widely used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target specific proteins for degradation.
Synthetic Routes and Reaction Conditions:
PEGylation: The synthesis begins with the PEGylation of an aminooxy-amine compound. This involves reacting a PEG molecule with an aminooxy-amine precursor under controlled conditions to form the PEG-aminooxy-amine structure.
Boc Protection: The aminooxy group is then protected using a Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions during subsequent steps. This is achieved by reacting the aminooxy-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound with high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes using reactors and purification systems designed for large-scale chemical synthesis. The process is optimized to ensure high yield and purity while maintaining cost-effectiveness.
Types of Reactions:
Deprotection: The Boc group can be removed under mild acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine.
Oxime Formation: The aminooxy group can react with aldehydes or ketones to form stable oxime linkages.
Amide Bond Formation: The amine group can react with carboxylic acids or activated NHS esters to form amide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM) as solvent.
Oxime Formation: Mild acidic conditions, aldehydes or ketones as reactants.
Amide Bond Formation: Carboxylic acids, NHS esters, carbodiimides (e.g., EDC, DCC) as reagents.
Major Products Formed:
Free Amine: After deprotection, the free amine is obtained.
Oxime: Stable oxime linkages are formed with aldehydes or ketones.
Amide: Amide bonds are formed with carboxylic acids or NHS esters.
Scientific Research Applications
Chemistry: t-Boc-Aminooxy-PEG7-amine is used in the synthesis of PROTACs, which are employed to target and degrade specific proteins. This is crucial in studying protein-protein interactions and understanding cellular processes.
Biology: The compound is used to create bioconjugates, where it links biomolecules such as peptides, proteins, and nucleic acids to PEG chains, enhancing their solubility and stability.
Medicine: PROTACs synthesized using this compound are explored for therapeutic applications, particularly in cancer treatment, where they can selectively degrade oncogenic proteins.
Industry: The compound is used in the development of drug delivery systems, where PEGylation improves the pharmacokinetics and bioavailability of therapeutic agents.
Mechanism of Action
Mechanism: t-Boc-Aminooxy-PEG7-amine functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound forms stable linkages with target proteins and E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein.
Molecular Targets and Pathways: The primary targets are specific proteins that are implicated in diseases, such as oncogenic proteins in cancer. The pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation.
Comparison with Similar Compounds
PEG-Amine: Similar to t-Boc-Aminooxy-PEG7-amine but lacks the Boc-protected aminooxy group.
PEG-NHS Ester: Used for amide bond formation but does not have the aminooxy functionality.
Alkyl-Chain Linkers: Used in PROTAC synthesis but differ in structure and reactivity.
Uniqueness: this compound is unique due to its combination of a Boc-protected aminooxy group and an amine group, which allows for versatile chemical modifications and stable linkage formation.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44N2O10/c1-21(2,3)33-20(24)23-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-22/h4-19,22H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQPLUSNAJFELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
